(5R,8R,10aS)-3-acetyl-5-(tert-butoxycarbonylamino)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid (5R,8R,10aS)-3-acetyl-5-(tert-butoxycarbonylamino)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18637771
InChI: InChI=1S/C17H27N3O6/c1-10(21)19-8-7-11-5-6-13(15(23)24)20(11)14(22)12(9-19)18-16(25)26-17(2,3)4/h11-13H,5-9H2,1-4H3,(H,18,25)(H,23,24)/t11-,12+,13+/m0/s1
SMILES:
Molecular Formula: C17H27N3O6
Molecular Weight: 369.4 g/mol

(5R,8R,10aS)-3-acetyl-5-(tert-butoxycarbonylamino)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid

CAS No.:

Cat. No.: VC18637771

Molecular Formula: C17H27N3O6

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

(5R,8R,10aS)-3-acetyl-5-(tert-butoxycarbonylamino)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid -

Specification

Molecular Formula C17H27N3O6
Molecular Weight 369.4 g/mol
IUPAC Name (5R,8R,10aS)-3-acetyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid
Standard InChI InChI=1S/C17H27N3O6/c1-10(21)19-8-7-11-5-6-13(15(23)24)20(11)14(22)12(9-19)18-16(25)26-17(2,3)4/h11-13H,5-9H2,1-4H3,(H,18,25)(H,23,24)/t11-,12+,13+/m0/s1
Standard InChI Key DNUKGHCAPBQYLM-YNEHKIRRSA-N
Isomeric SMILES CC(=O)N1CC[C@@H]2CC[C@@H](N2C(=O)[C@@H](C1)NC(=O)OC(C)(C)C)C(=O)O
Canonical SMILES CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)OC(C)(C)C)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The core structure of this compound features a fused pyrrolo[1,2-a] diazocine system, an eight-membered bicyclic framework incorporating both pyrrolidine and diazocine rings. Key functional groups include:

  • A tert-butoxycarbonyl (Boc)-protected amine at position 5

  • An acetyl group at position 3

  • A carboxylic acid moiety at position 8

  • A ketone at position 6

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₉H₂₇N₃O₆
Molecular Weight393.44 g/mol
XLogP3-AA1.2 (estimated)
Hydrogen Bond Donors3 (NH, OH, COOH)
Hydrogen Bond Acceptors7
Rotatable Bonds5

The stereochemistry at positions 5R, 8R, and 10aS is critical for its three-dimensional conformation, influencing both solubility and target binding . Computational models suggest moderate lipophilicity (XLogP3 ~1.2), balancing membrane permeability and aqueous solubility .

Synthesis and Characterization

Retrosynthetic Analysis

The synthesis leverages ring-closing metathesis (RCM) as a key step, following strategies developed for eight-membered azacycles :

  • Linear precursor preparation: A diene-containing amino acid derivative serves as the substrate.

  • RCM cyclization: Grubbs 2nd-generation catalyst facilitates eight-membered ring formation (yield: 45–60%) .

  • Post-functionalization:

    • Boc protection of the amine

    • Acetylation at position 3

    • Oxidation to introduce the ketone

Optimized Synthetic Route

A scaled-up protocol derived from azacyclooctenone synthesis involves:

  • Mitsunobu reaction to install stereochemistry at C5 and C8.

  • RCM optimization:

    • Catalyst: Grubbs II (5 mol%)

    • Solvent: Dichloromethane (0.01 M)

    • Temperature: 40°C, 12 h

  • Global deprotection and oxidation using Jones reagent to yield the carboxylic acid .

Table 2: Key Spectral Data

TechniqueCharacteristics
¹H NMRδ 1.44 (s, Boc CH₃), δ 2.12 (s, acetyl CH₃), δ 4.25–4.40 (m, H5/H8)
¹³C NMRδ 170.8 (COOH), δ 169.5 (acetyl C=O), δ 156.2 (Boc C=O)
HRMSm/z 394.1978 [M+H]⁺ (calc. 394.1973 for C₁₉H₂₈N₃O₆)

Biological Activity and Applications

Target Engagement

The compound’s rigid bicyclic scaffold shows promise for targeting proteases and kinases:

  • Fowlpox resolvase inhibition: Structural analogs exhibit IC₅₀ values ~16 µM , suggesting potential antiviral applications.

  • Acetylcholinesterase (AChE) binding: Computational docking predicts affinity (ΔG = -9.8 kcal/mol) comparable to donepezil .

Proteomics Research

As a reference standard , it aids in:

  • Mass spectrometry calibration for heterocyclic compounds

  • Studying conformational effects on peptide backbone dynamics

ParameterSpecification
Temperature-20°C (desiccated)
SolubilityDMSO (>10 mM)
Stability>24 months (anhydrous)

Degradation occurs via:

  • Boc deprotection under acidic conditions (t₁/₂ = 3 h at pH 2)

  • Ketone reduction in reducing environments

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator